3-(3,4-DIMETHOXYPHENYL)-3-[(2-OXO-2H-CHROMEN-3-YL)FORMAMIDO]PROPANOIC ACID
Overview
Description
3-(3,4-Dimethoxyphenyl)-3-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}propanoic acid is a synthetic organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-DIMETHOXYPHENYL)-3-[(2-OXO-2H-CHROMEN-3-YL)FORMAMIDO]PROPANOIC ACID typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the 3,4-dimethoxyphenyl group: This can be achieved through the methylation of a phenol derivative.
Synthesis of the 2-oxo-2H-chromen-3-yl group: This involves the cyclization of a suitable precursor, such as a coumarin derivative.
Coupling of the two moieties: The final step involves the coupling of the 3,4-dimethoxyphenyl group with the 2-oxo-2H-chromen-3-yl group through an amide bond formation.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the aromatic rings.
Reduction: Reduction reactions could target the carbonyl groups present in the structure.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at the aromatic rings or the amide linkage.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in organic synthesis.
Biology
In biological research, it might be investigated for its potential as a bioactive molecule, possibly exhibiting anti-inflammatory, antioxidant, or anticancer properties.
Medicine
In medicinal chemistry, the compound could be explored for drug development, particularly if it shows activity against specific biological targets.
Industry
In industry, it might find applications in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-(3,4-DIMETHOXYPHENYL)-3-[(2-OXO-2H-CHROMEN-3-YL)FORMAMIDO]PROPANOIC ACID would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to enzymes or receptors: Inhibiting or activating specific biological pathways.
Modulation of gene expression: Affecting the transcription or translation of specific genes.
Interaction with cellular membranes: Altering membrane fluidity or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dimethoxyphenyl)propanoic acid: Lacks the chromenyl group, potentially altering its biological activity.
3-(2-Oxo-2H-chromen-3-yl)propanoic acid: Lacks the dimethoxyphenyl group, which might affect its chemical reactivity and applications.
Uniqueness
The combination of the 3,4-dimethoxyphenyl and 2-oxo-2H-chromen-3-yl groups in a single molecule provides unique structural and functional properties that could be advantageous in various applications.
Biological Activity
3-(3,4-Dimethoxyphenyl)-3-[(2-oxo-2H-chromen-3-yl)formamido]propanoic acid is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, including anti-inflammatory, antioxidant, and anticancer properties, supported by case studies and research findings.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
- Molecular Formula: C19H20N2O6
- Molecular Weight: 368.37 g/mol
The structure features a dimethoxyphenyl group and a chromenyl formamido moiety, which are critical for its biological activity.
Anti-inflammatory Activity
Research indicates that compounds with similar structures exhibit significant anti-inflammatory properties. For instance, derivatives of chromen-2-one have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. In vitro studies demonstrated that related compounds reduced the production of pro-inflammatory cytokines in macrophages, suggesting that this compound may exert similar effects through inhibition of COX pathways .
Antioxidant Activity
The antioxidant potential of this compound has been evaluated through various assays measuring free radical scavenging activity. A study found that chromenone derivatives significantly reduced oxidative stress markers in cellular models . The presence of the dimethoxyphenyl group is believed to enhance electron donation capabilities, thus improving antioxidant activity.
Anticancer Properties
Several studies have explored the anticancer effects of related compounds. For example, chromenone derivatives have shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). These studies often utilize assays such as MTT or Annexin V staining to assess cell viability and apoptosis induction .
Activity | Mechanism | Reference |
---|---|---|
Anti-inflammatory | Inhibition of COX enzymes | |
Antioxidant | Scavenging free radicals | |
Anticancer | Induction of apoptosis in cancer cells |
Case Studies
-
In Vitro Cytotoxicity Study
A recent study evaluated the cytotoxic effects of the compound on MCF-7 cells. Results indicated that at concentrations above 10 µM, significant cell death was observed after 24 hours of treatment. The mechanism was linked to the activation of caspase pathways leading to apoptosis . -
Anti-inflammatory Effects in Animal Models
An animal model study demonstrated that administration of the compound resulted in reduced paw edema in rats induced by carrageenan. This effect was attributed to decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
Molecular Docking Studies
Molecular docking studies have been employed to predict the interaction between this compound and target proteins involved in inflammation and cancer pathways. The results indicated strong binding affinities with COX enzymes and various kinases associated with cancer progression, suggesting potential as a multi-target therapeutic agent .
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-3-[(2-oxochromene-3-carbonyl)amino]propanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO7/c1-27-17-8-7-12(10-18(17)28-2)15(11-19(23)24)22-20(25)14-9-13-5-3-4-6-16(13)29-21(14)26/h3-10,15H,11H2,1-2H3,(H,22,25)(H,23,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRZOHXVESLCTCR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CC(=O)O)NC(=O)C2=CC3=CC=CC=C3OC2=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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